molecular formula C9H8N2O3 B13673733 Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13673733
M. Wt: 192.17 g/mol
InChI Key: KPKFWZVCDZVTLF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused bicyclic system, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and esterification steps . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-4-10-8-3-2-6(12)5-11(7)8/h2-5,12H,1H3

InChI Key

KPKFWZVCDZVTLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)O

Origin of Product

United States

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